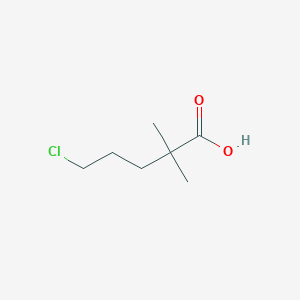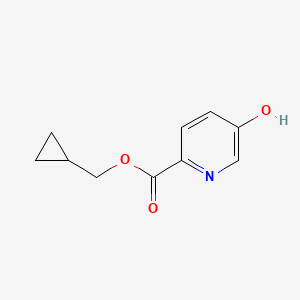
ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C12H10N2O6 This compound is known for its unique chemical structure, which includes a cyano group, a nitrophenyl group, and a dihydroxyphenyl group
Méthodes De Préparation
ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate is typically synthesized via a Knoevenagel condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with 3,4-dihydroxy-5-nitrobenzaldehyde in the presence of a base, such as piperidine, and ethanol as the solvent . The reaction mixture is then heated under reflux conditions to yield the desired product. The compound can be further purified by recrystallization from ethanol .
Analyse Des Réactions Chimiques
ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Applications De Recherche Scientifique
ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor for the preparation of catechol derivatives.
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate involves its interaction with specific molecular targets and pathways. For example, as a COMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of catecholamines. This inhibition can lead to increased levels of neurotransmitters such as dopamine, which may have therapeutic effects in conditions like Parkinson’s disease . Additionally, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .
Comparaison Avec Des Composés Similaires
ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate can be compared with other similar compounds, such as:
Propriétés
Formule moléculaire |
C12H10N2O6 |
|---|---|
Poids moléculaire |
278.22 g/mol |
Nom IUPAC |
ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H10N2O6/c1-2-20-12(17)8(6-13)3-7-4-9(14(18)19)11(16)10(15)5-7/h3-5,15-16H,2H2,1H3 |
Clé InChI |
KZGBADQGBKGUGS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(2-Chloro-4-nitrophenyl)methyl]imidazole](/img/structure/B8280653.png)




